molecular formula C8H10N4O4 B563164 5-Acetyl-d3-amino-6-formylamino-3-methyluracil CAS No. 1185082-65-8

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Cat. No.: B563164
CAS No.: 1185082-65-8
M. Wt: 229.21
InChI Key: RDZNZFGKEVDNPK-FIBGUPNXSA-N
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Description

5-Acetyl-d3-amino-6-formylamino-3-methyluracil: is a synthetic compound with the molecular formula C8H7D3N4O4 and a molecular weight of 229.208 g/mol . It is a deuterated derivative of 5-acetylamino-6-formylamino-3-methyluracil, which is a modified nucleobase. This compound is primarily used in scientific research due to its unique properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves multiple steps, starting from commercially available precursors. The key steps include:

    Acetylation: Introduction of an acetyl group to the amino group.

    Formylation: Addition of a formyl group to the amino group.

    Deuteration: Incorporation of deuterium atoms to replace hydrogen atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, methanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Scientific Research Applications

5-Acetyl-d3-amino-6-formylamino-3-methyluracil is widely used in scientific research due to its stability and unique properties. Some applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Studied for its potential role in DNA and RNA modifications.

    Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil involves its interaction with nucleic acids and proteins. It can incorporate into DNA and RNA, affecting their structure and function. The molecular targets include:

Comparison with Similar Compounds

    5-Acetylamino-6-formylamino-3-methyluracil: The non-deuterated version of the compound.

    5-Acetylamino-6-formylamino-3-methyluracil-d3: Another deuterated derivative with similar properties.

Uniqueness: 5-Acetyl-d3-amino-6-formylamino-3-methyluracil is unique due to its deuterium content, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise measurements are required .

Properties

IUPAC Name

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNZFGKEVDNPK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675515
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185082-65-8
Record name N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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